molecular formula C7H8N4O B11917687 6-Methoxy-7-methyl-7h-purine CAS No. 38917-24-7

6-Methoxy-7-methyl-7h-purine

Cat. No.: B11917687
CAS No.: 38917-24-7
M. Wt: 164.16 g/mol
InChI Key: DWASFGYCBLNRDY-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 7th position on the purine ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-7H-purine typically involves the reaction of 6-chloro-7-methyl-7H-purine with sodium methoxide in methanol. The reaction is carried out at ambient temperature for several hours, followed by concentration under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-7H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield various substituted purines.

Scientific Research Applications

6-Methoxy-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: It serves as a probe to study purine metabolism and enzyme interactions.

    Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-7H-purine involves its interaction with various enzymes and receptors in biological systems. It can act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting DNA and RNA synthesis. The specific molecular targets and pathways depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpurine: Similar in structure but lacks the methoxy group.

    7-Methyl-7H-purine: Similar but lacks the methoxy group at the 6th position.

    6-Methoxypurine: Similar but lacks the methyl group at the 7th position.

Uniqueness

6-Methoxy-7-methyl-7H-purine is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

CAS No.

38917-24-7

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-7-methylpurine

InChI

InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3

InChI Key

DWASFGYCBLNRDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)OC

Origin of Product

United States

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